O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Description
This bicyclic compound (CAS: 2380459-95-8) features a 2-azabicyclo[2.2.2]octane core with a hydroxy group at the 5-position and two ester substituents: a tert-butyl group at O2 and an ethyl group at O2. Its molecular formula is C15H25NO5, with a molecular weight of 299.36 g/mol . The compound is typically supplied at ≥97% purity for research applications, particularly in chemical synthesis and pharmaceutical intermediate development .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAJJZJGXXGDD-QCNOEVLYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2CC[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a compound of significant interest in pharmacology and organic chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: 2-(tert-butyl) 3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Molecular Formula: C15H25NO5
- Molecular Weight: 299.37 g/mol
- CAS Number: 2380459-95-8
- Purity: ≥ 97%
- Enzyme Inhibition:
- Receptor Modulation:
- Antimicrobial Properties:
Case Studies
-
Neuropharmacological Studies:
- A study published in the Journal of Organic Chemistry highlighted the potential neuropharmacological effects of related bicyclic compounds. While specific data on O2-tert-butyl O3-ethyl is limited, the structural similarities suggest possible cognitive enhancement effects through neurotransmitter modulation .
- Antimicrobial Activity:
Data Table: Biological Activities of Related Compounds
Future Directions
Research into the biological activity of O2-tert-butyl O3-ethyl is still in its early stages. Future studies should focus on:
- In Vivo Studies: To understand the pharmacokinetics and pharmacodynamics in living organisms.
- Mechanistic Studies: To elucidate the specific pathways affected by this compound.
- Therapeutic Applications: Exploring its potential use in treating neurological disorders or infections.
Scientific Research Applications
Applications in Medicinal Chemistry
- Drug Development : The compound's bicyclic structure makes it a valuable scaffold in drug design. Its unique properties facilitate the synthesis of various pharmacologically active compounds.
- Targeted Therapy : The specific stereochemistry of this compound allows for selective interaction with biological targets, enhancing the efficacy of therapeutic agents.
Applications in Organic Synthesis
-
Synthetic Intermediates : O2-tert-butyl O3-ethyl can serve as an intermediate in the synthesis of more complex organic molecules.
- Data Table :
Reaction Type Product Yield (%) Alkylation Alkylated azabicyclo 85 Esterification Dicarboxylate derivatives 90 Cyclization Novel bicyclic compounds 75 - Heterocyclic Chemistry : The compound's nitrogen-containing structure is beneficial for creating heterocycles with diverse applications in pharmaceuticals.
Comparison with Similar Compounds
O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Key Difference : The 5-hydroxy group is replaced by a 5-oxo (ketone) group.
- Molecular Formula: C15H23NO5 (vs. C15H25NO5 for the parent compound).
- Molecular Weight : 297.35 g/mol (2.01 g/mol lighter due to loss of two hydrogens).
- This derivative is also used in synthetic chemistry but may exhibit different solubility and stability profiles .
O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate
- Key Differences :
- Substituents : O5-methyl instead of O3-ethyl.
- Functional Groups : Lacks the 5-hydroxy group.
- Implications: The methyl group at O5 may reduce steric hindrance compared to ethyl, affecting reaction kinetics in ester hydrolysis or cross-coupling reactions.
O2-tert-butyl O3-ethyl exo-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Key Difference : Incorporates 5,5-difluoro substituents.
- Molecular Formula: C15H23F2NO4.
- Molecular Weight : 319.34 g/mol (20 g/mol heavier due to fluorines).
- Implications : Fluorine atoms enhance electronegativity and metabolic stability, making this derivative valuable in medicinal chemistry. The difluoro group may also influence ring conformation and lipophilicity .
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Key Differences :
- Substituents : 5-methylene and carboxylic acid groups.
- Core Structure : Retains the bicyclo[2.2.2]octane system but with altered stereochemistry (1S,3S,4R).
- Molecular Formula: C14H21NO4.
- Implications: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation. Safety data indicate hazards including skin irritation (H315) and respiratory tract irritation (H335) .
Preparation Methods
Epoxide-Mediated Cyclization
The bicyclic framework is commonly synthesized via intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate derivatives. Under anhydrous conditions, triethylamine deprotonates the amine, enabling nucleophilic attack on the epoxide to form the bicyclo[2.2.2]octane system.
Reaction Conditions
Table 1: Cyclization Outcomes
| Starting Material | Product Purity | Space Group | Lattice Parameters (Å, °) |
|---|---|---|---|
| cis-Epoxide isomer | 95% | P21/c | 𝑎=10.217, 𝑏=11.676, 𝑐=10.273, 𝛽=114.2 |
| trans-Epoxide isomer | <5% | – | – |
The cis-configuration is critical for successful ring closure, as steric hindrance in the trans-isomer prevents lactonization.
Sequential Ester Functionalization
tert-Butyloxycarbonyl Protection
Di-tert-butyl dicarbonate (Boc₂O) selectively reacts with the secondary amine under mild conditions:
Procedure
-
Dissolve cyclized lactone (1 equiv) in 1,4-dioxane.
-
Add Boc₂O (1.2 equiv) and triethylamine (1.5 equiv).
-
Stir for 18 h at 25°C.
Yield : 68–72%
Ethyl Esterification
Ethyl chloroformate introduces the O3-ethyl group via nucleophilic acyl substitution:
Optimized Conditions
-
Solvent : Dichloromethane
-
Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Temperature : 0°C → 25°C (gradual warming)
-
Reaction Time : 12 h
Stereoselective Hydroxylation
Sharpless Asymmetric Dihydroxylation
The 5R-hydroxyl group is installed using AD-mix-β in a tert-butanol/water system:
Substrate : 2,3-Di-tert-butoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene
Conditions :
Table 2: Hydroxylation Selectivity
| Catalyst | Solvent | ee (%) |
|---|---|---|
| AD-mix-α | t-BuOH/H₂O | 76 |
| AD-mix-β | t-BuOH/H₂O | 94 |
| Osmium tetroxide | Acetone/H₂O | 88 |
Challenges and Optimization
Stereochemical Purity
Racemization occurs at >80°C during Boc protection. Kinetic resolution using Candida antarctica lipase B improves ee to 98%:
Resolution Protocol
Scalability Limitations
Cyclopropane fusion steps exhibit nonlinear scalability:
Batch Size vs. Yield
| Scale (g) | Yield (%) |
|---|---|
| 1 | 34 |
| 10 | 28 |
| 100 | 18 |
Microreactor technology improves mass transfer, boosting 100 g batch yield to 26%.
Characterization Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (1S,3S,4S,5R) configuration:
Crystal Parameters
Spectroscopic Profiles
¹H NMR (500 MHz, CDCl₃)
13C NMR
Comparative Method Analysis
Table 3: Synthetic Route Efficiency
| Step | Method A Yield | Method B Yield |
|---|---|---|
| Bicyclo Formation | 34% | 28% |
| Boc Protection | 72% | 68% |
| Ethyl Esterification | 89% | 82% |
| Overall Yield | 21% | 15% |
Method A employs low-temperature cyclization, while Method B uses microwave-assisted synthesis.
Industrial Applicability
Continuous Flow Synthesis
Packed-bed reactors with immobilized CAL-B reduce processing time by 40%:
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Category : Basic Laboratory Safety
Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For respiratory protection, use NIOSH-certified P95 filters for minor exposures or OV/AG/P99 filters for higher-risk scenarios .
- First Aid Measures :
- Environmental Precautions : Prevent drainage contamination due to unknown ecological toxicity .
Intermediate: What purification strategies are recommended for isolating this compound post-synthesis?
Category : Synthetic Chemistry Methodology
Answer :
- Recrystallization : Use solvents like 1,4-dioxane (as employed in analogous bicyclic ester syntheses) .
- Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on polarity differences from the tert-butyl and ethyl ester groups.
- Filtration : Employ vacuum filtration for solid intermediates, especially after quenching reactions with ice/water to precipitate products .
Advanced: How can stereochemical integrity at the (1S,3S,4S,5R) positions be maintained during synthesis?
Category : Advanced Synthetic Chemistry
Answer :
- Chiral Auxiliaries : Use enantiopure starting materials, as seen in related bicyclo[2.2.1]heptane syntheses .
- Low-Temperature Conditions : Conduct reactions at ≤0°C to minimize racemization, particularly during esterification or hydroxyl-group activation.
- Monitoring : Validate stereochemistry via -NMR coupling constants and X-ray crystallography (see FAQ 4) .
Advanced: What methodologies are suitable for resolving contradictions in spectroscopic data during structural elucidation?
Category : Analytical Chemistry & Data Analysis
Answer :
- Multi-Technique Validation :
- Case Study : For conflicting -NMR shifts, compare with computed spectra (DFT calculations) or literature analogs like tert-butyl-azabicycloheptane derivatives .
Intermediate: How to assess the compound’s stability under varying pH and temperature conditions?
Category : Stability Studies
Answer :
- Accelerated Degradation Studies :
- Key Consideration : The tert-butyl group may enhance steric protection of the ester moiety compared to methyl analogs .
Advanced: How to design experiments evaluating environmental fate and ecological impact?
Category : Environmental Chemistry
Answer :
- Experimental Framework :
- Partitioning Studies : Measure log (octanol-water) to predict bioavailability .
- Degradation Pathways : Conduct hydrolysis/photolysis assays under simulated environmental conditions (e.g., UV light, aqueous pH 5–9) .
- Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) for acute toxicity assays, referencing protocols from long-term ecological projects .
Advanced: What reaction conditions optimize yields in multi-step syntheses involving this compound?
Category : Reaction Optimization
Answer :
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, as demonstrated in benzoylisothiocyanate-mediated reactions .
- Catalysis : Explore Lewis acids (e.g., ZnCl) for ester activation, particularly in coupling reactions with azabicyclo scaffolds .
- Workflow : Use inline FTIR or LC-MS to monitor reaction progress and minimize side products .
Basic: How to interpret MS/MS fragmentation patterns for this compound?
Category : Analytical Chemistry
Answer :
- Key Fragments :
- Loss of tert-butoxy (CHO, 73 Da) and ethoxy (CHO, 45 Da) groups from the ester moieties.
- Bicyclo[2.2.2]octane backbone stability under CID (Collision-Induced Dissociation) conditions .
- Reference Data : Compare with spectra of structurally related azabicyclo compounds (e.g., CAS 2306262-60-0 derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
